2H-3,4'-bi-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazoles is well-documented and can be achieved through the azide alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is a cornerstone of click chemistry and allows for the facile production of substituted 1,2,3-triazoles. Additionally, new H-1,2,3-triazoles have been synthesized by nucleophilic attack of sodium azide on activated acetylenes in dimethylformamide, with various activating groups facilitating the reaction .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a highly polarized carbon atom, which is a feature of the nitrogen-rich triazole ring. This polarization allows for a variety of supramolecular interactions, such as hydrogen and halogen bonding, and enables the complexation of anions . The triazole ring can also participate in coordination chemistry through several N-coordination modes, including anionic and cationic nitrogen donors .
Chemical Reactions Analysis
The reactivity of 1H-1,2,3-triazole has been studied using a combination of experimental methods and electronic structure calculations. Deprotonation at different sites on the triazole ring leads to the formation of various product ion species, such as the 1,2,3-triazolide ion, ketenimine anion, iminodiazomethyl anion, and 2H-1,2,3-triazol-4-ide ion . These reactions demonstrate the versatility of triazole compounds in undergoing chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of H-1,2,3-triazoles have been examined, revealing that their apparent pKa values range from 4.95 to 9.45 in ethanol-water at 25°C . The UV spectra of these compounds show similarities to other heteroaromatic and phenyl compounds, with characteristic features that can be used for structure assignment . The electron affinity (EA) of the 1,2,3-triazolyl radical has been determined to be 3.447 ± 0.004 eV, and the EA of the 2H-1,2,3-triazol-4-yl radical is 1.865 ± 0.004 eV . These properties are indicative of the reactivity and stability of triazole compounds.
Scientific Research Applications
1. Diverse Biological Activities:
- 2H-3,4'-bi-1,2,4-triazole derivatives show broad biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, making them significant in pharmaceutical research (Ferreira et al., 2013).
2. Supramolecular and Coordination Chemistry:
- 1H-1,2,3-triazoles, a category encompassing 2H-3,4'-bi-1,2,4-triazole, are used in supramolecular and coordination chemistry due to their polarized carbon atoms, enabling complexation of anions and versatile N-coordination modes (Schulze & Schubert, 2014).
3. Corrosion Inhibition:
- Certain 4H-1,2,4-triazole derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole, demonstrate effective corrosion inhibition properties for mild steel in acidic environments, suggesting their potential in material science applications (Bentiss et al., 2007).
4. Antifungal Activities:
- Novel 1,2,4-triazole derivatives exhibit significant antifungal activities, highlighting their potential in agricultural and pharmaceutical sectors (Sun et al., 2013).
5. Metal Complexes and Magnetic Properties:
- Substituted 1,2,4-triazoles are of interest due to their ability to form transition-metal complexes with specific magnetic properties, potentially applicable in molecular-based memory devices, displays, and optical switches (Şahin et al., 2008).
6. Diverse Pharmacological Effects:
- 1,2,4-Triazoles, including 2H-3,4'-bi-1,2,4-triazole, have a wide range of pharmacological effects such as antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties, crucial in medical and veterinary applications (Kaplaushenko et al., 2016).
7. Proton-Conducting Electrolytes:
- 1H-1,2,4-Triazole is an effective solvent for proton-conducting electrolytes, showcasing its utility in fuel cell technology (Li et al., 2005).
Future Directions
properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSKRWPZZNTOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361290 | |
Record name | 2H-3,4'-bi-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-3,4'-bi-1,2,4-triazole | |
CAS RN |
68984-29-2 | |
Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68984-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3,4'-bi-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.